(4E)-4-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-4-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 3,4-dimethylphenoxyethanol, which is then reacted with ethoxybenzaldehyde under specific conditions to form the benzylidene intermediate. This intermediate is further reacted with phenylpyrazolidine-3,5-dione under controlled conditions to yield the final product. The reaction conditions often include the use of solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield. Quality control measures are also implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(4E)-4-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (4E)-4-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- N(4)-(substituted phenyl)-N(4)-alkyl/desalkyl-9H-pyrimido[4,5-b]indole-2,4-diamines
Uniqueness
(4E)-4-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C28H28N2O5 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
(4E)-4-[[4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C28H28N2O5/c1-4-33-26-18-21(17-24-27(31)29-30(28(24)32)22-8-6-5-7-9-22)11-13-25(26)35-15-14-34-23-12-10-19(2)20(3)16-23/h5-13,16-18H,4,14-15H2,1-3H3,(H,29,31)/b24-17+ |
InChI Key |
CUDDYXXYXSGCLZ-JJIBRWJFSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)OCCOC4=CC(=C(C=C4)C)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OCCOC4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.